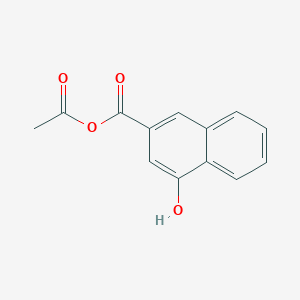![molecular formula C13H7F6NO2S B12626131 2-[3,5-Bis(trifluoromethyl)benzene-1-sulfonyl]pyridine CAS No. 950693-99-9](/img/structure/B12626131.png)
2-[3,5-Bis(trifluoromethyl)benzene-1-sulfonyl]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[3,5-Bis(trifluoromethyl)benzene-1-sulfonyl]pyridine is a chemical compound characterized by the presence of trifluoromethyl groups attached to a benzene ring, which is further connected to a sulfonyl group and a pyridine ring. This compound is notable for its unique chemical properties, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3,5-Bis(trifluoromethyl)benzene-1-sulfonyl]pyridine typically involves the reaction of 3,5-bis(trifluoromethyl)benzenesulfonyl chloride with pyridine under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
2-[3,5-Bis(trifluoromethyl)benzene-1-sulfonyl]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Aplicaciones Científicas De Investigación
2-[3,5-Bis(trifluoromethyl)benzene-1-sulfonyl]pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of trifluoromethylated compounds.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its unique structural features.
Mecanismo De Acción
The mechanism of action of 2-[3,5-Bis(trifluoromethyl)benzene-1-sulfonyl]pyridine involves its interaction with molecular targets through its trifluoromethyl groups. These groups can enhance the compound’s binding affinity to specific proteins or enzymes, thereby modulating their activity. The sulfonyl group can also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity .
Comparación Con Compuestos Similares
Similar Compounds
- 3,5-Bis(trifluoromethyl)benzenesulfonyl chloride
- 1,3-Bis(trifluoromethyl)benzene
- Trifluoromethyl ethers
Uniqueness
2-[3,5-Bis(trifluoromethyl)benzene-1-sulfonyl]pyridine stands out due to the combination of its trifluoromethyl groups and the sulfonyl-pyridine structure. This unique arrangement imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, making it valuable in various applications .
Propiedades
Número CAS |
950693-99-9 |
|---|---|
Fórmula molecular |
C13H7F6NO2S |
Peso molecular |
355.26 g/mol |
Nombre IUPAC |
2-[3,5-bis(trifluoromethyl)phenyl]sulfonylpyridine |
InChI |
InChI=1S/C13H7F6NO2S/c14-12(15,16)8-5-9(13(17,18)19)7-10(6-8)23(21,22)11-3-1-2-4-20-11/h1-7H |
Clave InChI |
OZAXBBBMSJBIFJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=NC(=C1)S(=O)(=O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



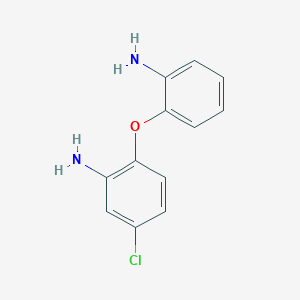
![11-[(11-Hydroxyundecyl)disulfanyl]undecanoic acid](/img/structure/B12626072.png)
![Hexadecyl 4-[(4-formylphenoxy)methyl]benzoate](/img/structure/B12626079.png)
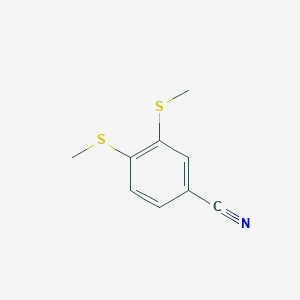
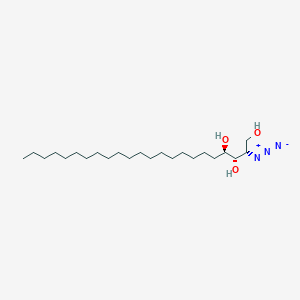
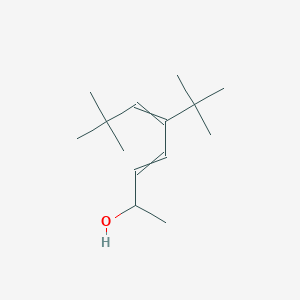
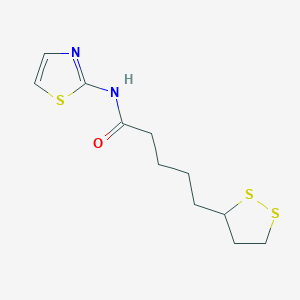
![4-(4-benzyl-2-oxo-1,3-oxazolidin-3-yl)-3-[(2,6-dichloro-1-fluoro-4-phenylcyclohexa-2,4-dien-1-yl)methyl]-4-oxobutanal](/img/structure/B12626104.png)
![2-(2,3-Dihydroimidazo[1,2-c]quinazolin-5-yl)-1H-indene-1,3(2H)-dione](/img/structure/B12626111.png)
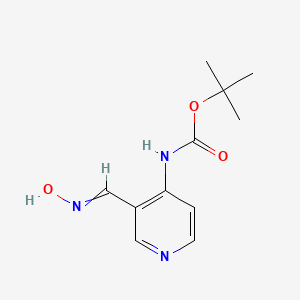
![Acetamide, N-[2-[(2-aminoethyl)amino]ethyl]-2-(ethylthio)-](/img/structure/B12626128.png)
